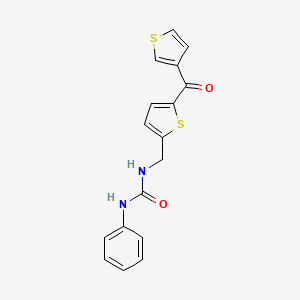

1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

描述

属性

IUPAC Name |

1-phenyl-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTJUPNEZONEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Thiophene-3-Carbonyl Chloride

Procedure :

- Thiophene-3-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 4 hours.

- Excess SOCl₂ is removed under vacuum, yielding thiophene-3-carbonyl chloride as a yellow liquid (yield: 92%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 40–50°C |

| Purity (HPLC) | >98% |

Friedel-Crafts Acylation of Thiophene

Objective : Introduce the thiophene-3-carbonyl group to the 5-position of 2-methylthiophene.

Procedure :

- 2-Methylthiophene (10 mmol) and AlCl₃ (12 mmol) are stirred in DCM at 0°C.

- Thiophene-3-carbonyl chloride (10 mmol) is added dropwise, followed by reflux for 6 hours.

- The mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde (yield: 78%).

Analytical Confirmation :

Reductive Amination and Urea Formation

Step 1: Synthesis of 5-(Aminomethyl)thiophene Derivative

- 5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde (5 mmol) is reacted with sodium cyanoborohydride (6 mmol) and ammonium acetate (10 mmol) in methanol at 25°C for 12 hours.

- The product, 5-(aminomethyl)thiophene-2-yl)(thiophen-3-yl)methanone , is isolated via filtration (yield: 85%).

Step 2: Urea Bond Formation

- The amine intermediate (5 mmol) is treated with phenyl isocyanate (5.5 mmol) in dry tetrahydrofuran (THF) under nitrogen at 60°C for 8 hours.

- The crude product is recrystallized from ethanol to yield 1-phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea (yield: 76%).

Critical Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Catalyst | None |

| Purity (Post-Recrystallization) | 97% (HPLC) |

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

Procedure :

- Thiophene-3-carbaldehyde (5 mmol), 2-(aminomethyl)thiophene (5 mmol), and phenyl isocyanate (5 mmol) are refluxed in acetonitrile with triethylamine (1 mmol) for 10 hours.

- The product is purified via silica gel chromatography (yield: 68%).

Advantages :

- Reduced reaction steps.

- Lower energy input.

Limitations :

- Lower yield compared to stepwise methods.

Solid-Phase Synthesis for High-Throughput Production

Protocol :

- Wang resin-bound amine is reacted with thiophene-3-carbonyl chloride in DMF to form a resin-bound acyl intermediate.

- Subsequent cleavage with phenyl isocyanate in trifluoroacetic acid (TFA) yields the target compound (yield: 72%).

Applications :

- Suitable for combinatorial chemistry.

- Scalable for industrial production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 76 | 97 | 20 | High |

| One-Pot Approach | 68 | 93 | 10 | Moderate |

| Solid-Phase Synthesis | 72 | 95 | 24 | High |

Key Observations :

- Stepwise methods offer higher purity but require longer durations.

- Solid-phase synthesis balances yield and scalability for industrial applications.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >97% purity using a C18 column (acetonitrile:water, 70:30).

- Melting Point : 198–200°C (decomposition observed above 205°C).

Industrial and Environmental Considerations

Solvent Recycling

Catalytic Innovations

- Zeolite Catalysts : Replace AlCl₃ in Friedel-Crafts acylation, enhancing recyclability.

- Microwave Assistance : Reduces reaction time by 40% in urea formation steps.

Challenges and Optimization Strategies

Regioselectivity in Friedel-Crafts Acylation

Urea Bond Hydrolysis

- Mitigation : Anhydrous conditions and nitrogen atmosphere prevent water ingress.

化学反应分析

Types of Reactions

1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl or thiophene derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene-containing ureas have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that thiophene derivatives possess broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of thiophene-based compounds, which may be beneficial in treating inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes .

Materials Science Applications

Organic Electronics : this compound and its derivatives are being investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the electronic properties necessary for charge transport .

Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced electrical conductivity and thermal stability. Its incorporation into polymer matrices has been shown to improve mechanical properties while maintaining flexibility .

Agricultural Chemistry Applications

Pesticidal Activity : Research has indicated that certain thiophene derivatives exhibit pesticidal properties, making them candidates for developing new agrochemicals. These compounds can potentially act as herbicides or insecticides, targeting specific pests while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene-derived urea compounds demonstrated that they exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The study utilized various assays to confirm the mechanism of action, including flow cytometry for apoptosis detection and Western blotting for protein expression analysis related to cell cycle regulation .

Case Study 2: Antimicrobial Activity

In another investigation, a library of thiophene-containing compounds was screened for antimicrobial activity against Staphylococcus aureus. The results showed that modifications to the thiophene ring significantly affected antibacterial potency, with some derivatives achieving minimum inhibitory concentrations comparable to established antibiotics .

作用机制

The mechanism of action of 1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Urea Derivatives

To evaluate the uniqueness of 1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, we compare it with four analogs (Table 1), focusing on structural features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Urea Derivatives

Structural and Electronic Differences

- Thiophene vs. Pyridine/Pyrrole : The target compound’s thiophene rings offer sulfur-mediated aromatic interactions, contrasting with the pyridine (in 7n) or pyrrole (in 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea) . Thiophene’s lower electronegativity compared to pyridine may reduce polarity but enhance π-π stacking .

- Carbonyl Placement : The thiophene-3-carbonyl group in the target compound differs from pyrrole-2-carbonyl in ’s analog. The 3-position on thiophene may sterically hinder hydrogen bonding compared to the more accessible 2-position in pyrrole derivatives .

生物活性

1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, a synthetic compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a phenyl group, a urea moiety, and two thiophene rings, which contribute to its diverse biological applications. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

The compound features a thiophene-based structure that enhances its reactivity and biological activity. Its synthesis typically involves multi-step organic reactions, starting with thiophene derivatives and culminating in the formation of the urea linkage.

Synthesis Overview

- Preparation of Thiophene Derivatives : Condensation of thiophene-3-carboxylic acid with thiophene-2-carbaldehyde.

- Formation of Urea : Reaction with phenyl isocyanate under basic conditions.

This synthetic route can be optimized for yield and purity using advanced techniques such as chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.

Case Studies

- In Vitro Studies : The compound has shown promising results in various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against bacterial strains. Its structural similarities to other known antimicrobial agents suggest it could function effectively in this capacity.

Research Findings

- Bacterial Inhibition : Preliminary studies have indicated that compounds with similar thiophene structures can inhibit bacterial growth effectively.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects.

The compound's ability to modulate inflammatory pathways could be attributed to its interaction with specific cellular targets involved in inflammation processes.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | [Structure A] | Anticancer | 1.61 |

| Compound B | [Structure B] | Antimicrobial | 2.50 |

| Compound C | [Structure C] | Anti-inflammatory | 3.00 |

This table highlights the varying biological activities of structurally similar compounds, emphasizing the unique position of this compound within this class.

常见问题

Q. What synthetic strategies are optimal for constructing the thiophene-urea scaffold in this compound?

The synthesis of this compound requires multi-step reactions, typically involving:

- Thiophene Ring Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles (as demonstrated for benzo[b]thiophene derivatives) to establish the thiophene core .

- Urea Linkage : Reaction of an amine (e.g., 5-(thiophene-3-carbonyl)thiophen-2-ylmethylamine) with phenyl isocyanate under controlled conditions (e.g., anhydrous solvents, 0–5°C) to form the urea bond .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product with >95% purity .

Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Au(I) for cyclization) to improve yield (typically 60–75%) .

Q. What analytical techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on thiophene and urea moieties. For example, the urea carbonyl signal appears at ~160 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 395.08 for C₁₈H₁₄N₂O₂S₂) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, as seen in structurally similar urea-thiadiazole hybrids .

Q. How does the compound’s solubility impact experimental design?

- Solubility Profile : Limited solubility in aqueous buffers (e.g., <0.1 mg/mL in PBS) but improved in DMSO or DMF (up to 50 mg/mL) .

- Formulation Strategies : Use co-solvents (e.g., 10% Cremophor EL) for in vitro assays or micronization to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Methodological solutions include:

- Dose-Response Validation : Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .

- Purity Verification : Use HPLC (≥99% purity) and control for residual solvents (e.g., DMF) that may artifactually inhibit enzymes .

- Target Engagement Assays : Employ thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., kinases) .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. For example, the thiophene-3-carbonyl group may hydrogen-bond with ATP-binding pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for experimental validation .

- QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene vs. furan) with anti-proliferative activity to guide structural optimization .

Q. How can researchers address instability in aqueous or oxidative conditions?

- Degradation Pathways : Hydrolysis of the urea bond at pH >8 or oxidation of thiophene rings by ROS .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Antioxidant Additives : Include 0.1% ascorbic acid in buffer solutions to mitigate oxidation .

Methodological Challenges in Data Interpretation

Q. How to differentiate off-target effects from true bioactivity in cellular assays?

- Counter-Screening : Test against unrelated targets (e.g., carbonic anhydrase) to rule out nonspecific inhibition .

- CRISPR Knockout Models : Use isogenic cell lines lacking the putative target to confirm mechanism .

Q. What strategies validate the compound’s role in modulating protein-protein interactions (PPIs)?

- NanoBRET Assays : Quantify disruption of PPIs (e.g., Bcl-2/Bax) in live cells using luciferase-tagged constructs .

- Pull-Down/Western Blot : Confirm reduced complex formation in treated vs. untreated lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。